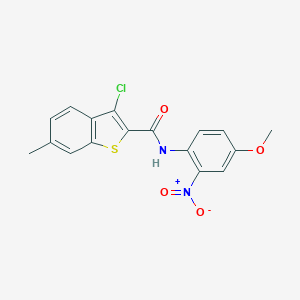
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide exhibits significant biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It may also interfere with the activity of various enzymes involved in DNA repair, leading to further DNA damage and cell death. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanism of action and developing new anti-cancer drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may exhibit toxic effects on normal cells, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research on 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide. One of the most promising directions is the development of new anti-cancer drugs based on the compound. Researchers may also investigate the potential of the compound in other scientific research areas, such as pharmacology and biochemistry. Additionally, studies may be conducted to investigate the potential of the compound in combination therapy with other anti-cancer drugs.
Synthesis Methods
The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-chlorobenzophenone with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-methylthiophene-3-carboxylic acid in the presence of N,N-dimethylformamide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride to obtain the final product.
Scientific Research Applications
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of medicinal chemistry, where it has been investigated as a potential anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
CAS RN |
6124-03-4 |
|---|---|
Product Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
Molecular Formula |
C17H13ClN2O4S |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-3-5-11-14(7-9)25-16(15(11)18)17(21)19-12-6-4-10(24-2)8-13(12)20(22)23/h3-8H,1-2H3,(H,19,21) |
InChI Key |
SCHFTTIPANJWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)







